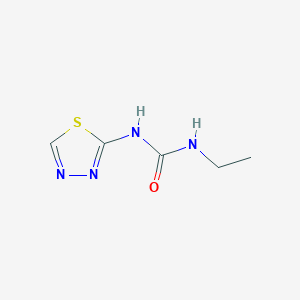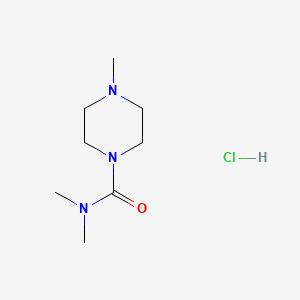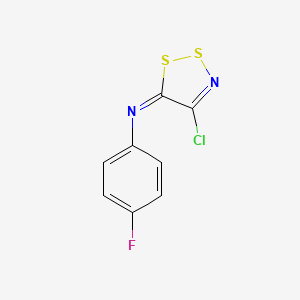
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine is a chemical compound with the molecular formula C8H4ClFN2S2 and a molecular weight of 246.712 g/mol . This compound belongs to the class of dithiazoles, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a five-membered ring
Vorbereitungsmethoden
The synthesis of 4-chloro-N-(4-fluorophenyl)dithiazol-5-imine typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The dithiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Ring Transformation: The compound can undergo ring transformation reactions, such as the conversion to 3-haloisothiazole-5-carbonitriles using reagents like HBr or HCl.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-fluorophenyl)dithiazol-5-imine involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes . The compound binds to the active site of the enzyme CYP51, which is involved in the demethylation of lanosterol, thereby disrupting the cell membrane integrity and leading to fungal cell death .
Vergleich Mit ähnlichen Verbindungen
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine can be compared with other similar compounds, such as:
4-chloro-N-(4-chlorophenyl)-5H-1,2,3-dithiazol-5-imine: This compound has similar structural features but with a chlorine atom instead of a fluorine atom.
4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine: This compound contains a methoxy group instead of a fluorine atom, which may affect its chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
65343-05-7 |
|---|---|
Molekularformel |
C8H4ClFN2S2 |
Molekulargewicht |
246.7 g/mol |
IUPAC-Name |
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine |
InChI |
InChI=1S/C8H4ClFN2S2/c9-7-8(13-14-12-7)11-6-3-1-5(10)2-4-6/h1-4H |
InChI-Schlüssel |
GMPLQDWACPFCAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C2C(=NSS2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


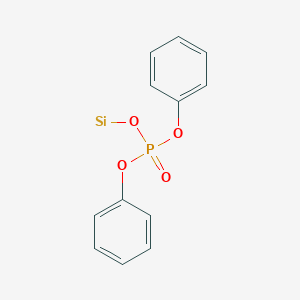

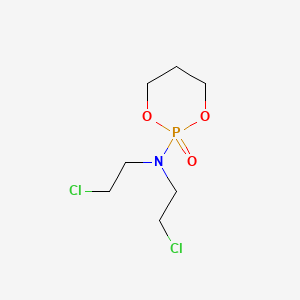
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
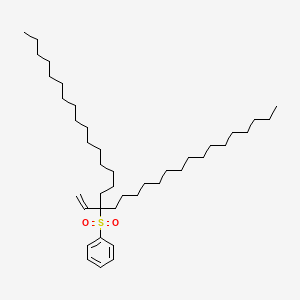
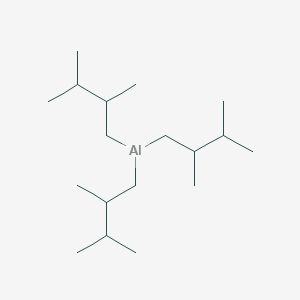
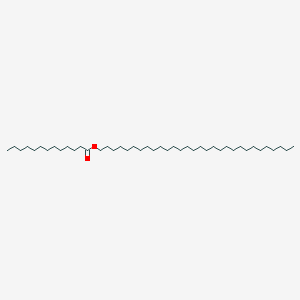
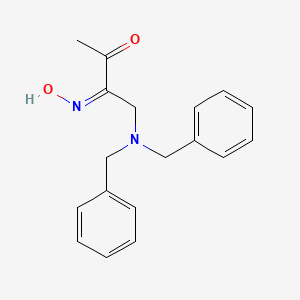
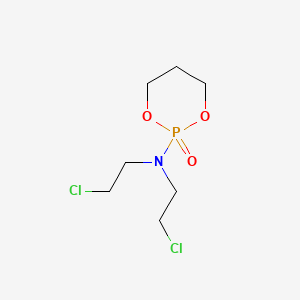
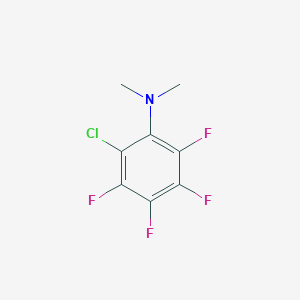
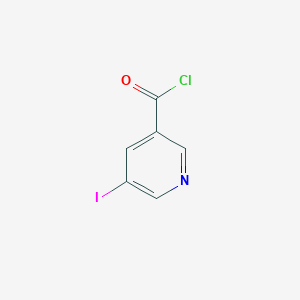
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
